Cas no 1496511-50-2 (1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride)

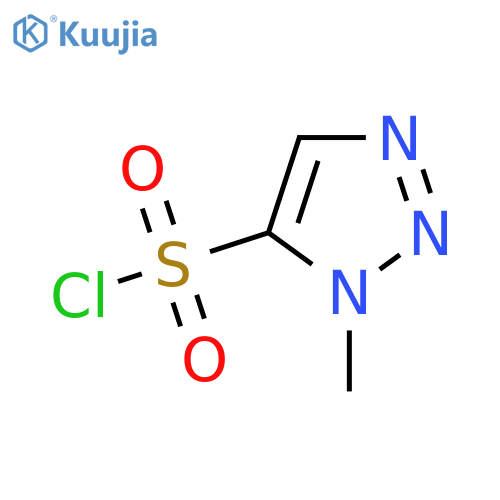

1496511-50-2 structure

商品名:1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride

1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-methyl-1H-1,2,3-Triazole-5-sulfonyl chloride

- NE34415

- 1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride

-

- インチ: 1S/C3H4ClN3O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3

- InChIKey: NMQPUZHSYWZTQU-UHFFFAOYSA-N

- ほほえんだ: ClS(C1=CN=NN1C)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 210

- トポロジー分子極性表面積: 73.2

1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-154826-2.5g |

1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |

1496511-50-2 | 95% | 2.5g |

$838.0 | 2023-06-08 | |

| Enamine | EN300-154826-10.0g |

1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |

1496511-50-2 | 95% | 10g |

$1842.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550914-10g |

1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride |

1496511-50-2 | 98% | 10g |

¥20557 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550914-5g |

1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride |

1496511-50-2 | 98% | 5g |

¥12796 | 2023-04-15 | |

| Enamine | EN300-154826-1.0g |

1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |

1496511-50-2 | 95% | 1g |

$428.0 | 2023-06-08 | |

| Chemenu | CM325660-5g |

1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |

1496511-50-2 | 95%+ | 5g |

$831 | 2021-08-18 | |

| Chemenu | CM325660-10g |

1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |

1496511-50-2 | 95%+ | 10g |

$1227 | 2023-03-05 | |

| Chemenu | CM325660-10g |

1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |

1496511-50-2 | 95%+ | 10g |

$1246 | 2021-08-18 | |

| Chemenu | CM325660-5g |

1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |

1496511-50-2 | 95%+ | 5g |

$819 | 2023-03-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0269-5G |

1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |

1496511-50-2 | 95% | 5g |

¥ 5,484.00 | 2023-04-05 |

1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1496511-50-2 (1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1496511-50-2)1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride

清らかである:99%

はかる:1g

価格 ($):241.0